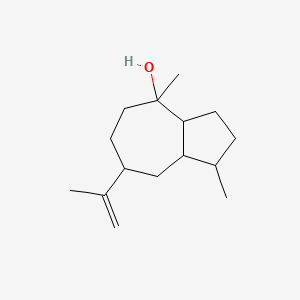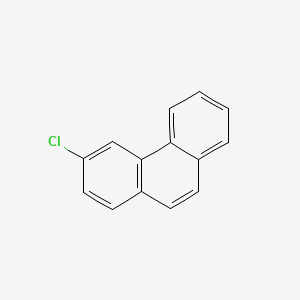
3-Chlorophenanthrene
Übersicht
Beschreibung
3-Chlorophenanthrene: is a chlorinated derivative of phenanthrene, a polycyclic aromatic hydrocarbon (PAH). It has the chemical formula C14H9Cl and a molecular weight of 212.67 g/mol . Phenanthrene itself consists of three fused benzene rings and is known for its use in the production of dyes, plastics, pesticides, explosives, and drugs
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Haworth Phenanthrene Synthesis: This multi-step process involves the transformation of naphthalene into phenanthrene through Friedel-Crafts acylation, followed by Clemmensen or Wolff-Kishner reductions.
Industrial Production Methods:
- Industrial production of 3-Chlorophenanthrene typically involves the chlorination of phenanthrene using chlorine gas in the presence of a catalyst. The reaction is carried out at elevated temperatures to ensure complete chlorination .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 3-Chlorophenanthrene can undergo oxidation reactions to form chlorinated quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding dihydro derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromic acid (H2CrO4) and potassium permanganate (KMnO4).
Reduction: Hydrogen gas (H2) in the presence of a catalyst such as Raney nickel is often used for reduction reactions.
Substitution: Chlorinating agents like phosphorus pentachloride (PCl5) or sulfuryl chloride (SO2Cl2) are used for chlorination reactions.
Major Products:
- Oxidation of this compound can yield chlorinated quinones.
- Reduction can produce dihydro derivatives.
- Substitution reactions can lead to various chlorinated phenanthrene derivatives .
Wissenschaftliche Forschungsanwendungen
Chemistry:
- 3-Chlorophenanthrene is used as a building block in organic synthesis for the preparation of more complex molecules .
Biology:
- It is studied for its potential biological activities and interactions with biological macromolecules .
Medicine:
- Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development .
Industry:
Wirkmechanismus
The mechanism of action of 3-Chlorophenanthrene involves its interaction with various molecular targets and pathways. It can bind to specific receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways are still under investigation, but it is known to affect the activity of certain enzymes and receptors involved in metabolic and signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Phenanthrene: The parent compound without the chlorine substitution.
9-Chlorophenanthrene: Another chlorinated derivative with the chlorine atom at the ninth position.
2-Bromophenanthrene: A brominated derivative of phenanthrene.
Uniqueness:
- 3-Chlorophenanthrene is unique due to the specific position of the chlorine atom, which influences its chemical reactivity and biological activity. The position of the chlorine atom can affect the compound’s interaction with other molecules and its overall stability .
Eigenschaften
IUPAC Name |
3-chlorophenanthrene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl/c15-12-8-7-11-6-5-10-3-1-2-4-13(10)14(11)9-12/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVFJTESUEYBUOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40221717 | |
| Record name | Phenanthrene, 3-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40221717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
715-51-5 | |
| Record name | Phenanthrene, 3-chloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000715515 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenanthrene, 3-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40221717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


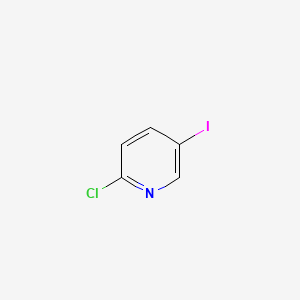



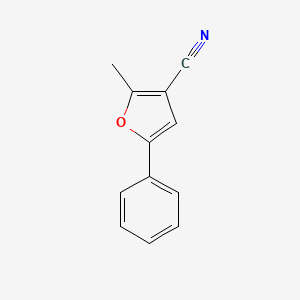
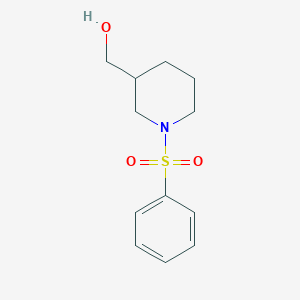
![1-[4-[(4-Methylphenyl)methoxy]phenyl]ethanone](/img/structure/B1352264.png)
![4-methyl-N-[4-(2-phenylethynyl)phenyl]benzamide](/img/structure/B1352268.png)



